4-Hydroxycyclopent-2-en-1-yl acetate
Overview
Description
4-Hydroxycyclopent-2-en-1-yl acetate is an organic compound with the molecular formula C7H10O3. It is a chiral molecule, meaning it has non-superimposable mirror images. This compound is notable for its presence in various biologically active molecules, including prostaglandins, antibiotics, and antitumor agents .
Mechanism of Action
Target of Action
4-Hydroxycyclopent-2-en-1-yl acetate is a chiral small building block that has been used to advance several Pfizer programs into the clinic
Mode of Action
The compound is synthesized through a photo-oxidation process of cyclopentadiene using a flow approach, followed by subsequent bis-acetylation of the meso diol and final biocatalytic desymmetrization
Biochemical Pathways
The compound is involved in the photo-oxidation process of cyclopentadiene
Action Environment
The synthesis of this compound involves a photo-oxidation process of cyclopentadiene using a flow approach . This process is carried out in methanol using white light of an LED lamp, rose bengal as a photo initiator, and compressed air at 0°C . These environmental factors influence the compound’s synthesis process.
Preparation Methods
Synthetic Routes and Reaction Conditions: One of the primary methods for synthesizing 4-Hydroxycyclopent-2-en-1-yl acetate involves the desymmetrization of cis-3,5-Diacetoxy-1-cyclopentene using Novozym-435® as a catalyst. This process includes the following steps :
Photooxidation of Cyclopentadiene: Cyclopentadiene is photooxidized in methanol using white light from an LED lamp, rose bengal as a photo initiator, and compressed air at 0°C.
Acetylation: The resulting cis-3,5-Dihydroxy-1-cyclopentene is acetylated without isolation to obtain cis-3,5-Diacetoxy-1-cyclopentene.
Desymmetrization: The diacetate is then subjected to enzymatic transesterification with methanol in methyl tert-butyl ether (MTBE) at 5°C using Novozym-435®. This yields enantiomerically pure this compound with high selectivity and yield.
Industrial Production Methods: The industrial production of this compound typically follows similar synthetic routes but on a larger scale. Continuous processing methods, such as flow chemistry, are often employed to optimize yield and scalability .
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxycyclopent-2-en-1-yl acetate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols.
Substitution: The acetate group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products:
Oxidation: Produces ketones or aldehydes.
Reduction: Produces alcohols.
Substitution: Produces various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Hydroxycyclopent-2-en-1-yl acetate has several scientific research applications:
Chemistry: It serves as a chiral building block in the synthesis of complex organic molecules.
Biology: It is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: The compound is a key intermediate in the synthesis of prostaglandins, antibiotics, and antitumor agents.
Industry: It is used in the production of pharmaceuticals and fine chemicals.
Comparison with Similar Compounds
- 4-Hydroxycyclopent-2-en-1-one
- 4-Hydroxycyclopent-2-en-1-yl methyl ether
- 4-Hydroxycyclopent-2-en-1-yl propionate
Comparison: 4-Hydroxycyclopent-2-en-1-yl acetate is unique due to its acetate group, which imparts distinct chemical properties and reactivity. Compared to its analogs, it is more reactive in substitution reactions and serves as a better intermediate in the synthesis of biologically active molecules .
Biological Activity
4-Hydroxycyclopent-2-en-1-yl acetate, also known as (1R,4S)-4-hydroxycyclopent-2-en-1-yl acetate, is a chiral compound that has garnered attention in pharmaceutical research due to its potential biological activities. This compound is a significant building block for various bioactive molecules, including prostaglandins and antibiotics. Its unique structure allows for interactions with specific biological targets, making it a subject of interest in medicinal chemistry.
The biological activity of this compound is primarily attributed to its ability to interact with molecular targets through its acetoxy group. This group can undergo hydrolysis, releasing the cyclopentenol moiety, which participates in various biochemical reactions. The stereochemistry of the compound is crucial for its binding affinity and reactivity with target molecules, influencing its pharmacological effects .
Enzyme Inhibition
Research has indicated that this compound exhibits enzyme inhibition properties. It has been evaluated as a prodrug for α-carboxy nucleoside phosphonates, which are potent inhibitors of HIV-1 reverse transcriptase. In vitro studies revealed that certain derivatives of this compound showed inhibitory activity against HIV-1, highlighting its potential in antiviral therapy .
Case Studies and Research Findings
- Synthesis and Evaluation : A study demonstrated the synthesis of this compound through enzymatic desymmetrization using Novozym-435® lipase. The resulting compound exhibited high enantioselectivity and was evaluated for its biological activity in various assays .
- Antiviral Activity : In a study focused on synthesizing lipophilic prodrugs of α-carboxy nucleoside phosphonates, this compound was tested against HIV in cell cultures. The findings indicated that while some prodrugs exhibited activity, the original compound's efficacy required further optimization to enhance its bioavailability and potency .
- Enzymatic Reactions : The compound has been shown to participate in lipase-catalyzed reactions, which are critical for producing optically active compounds used in pharmaceuticals. The efficiency of these reactions underscores the compound's significance in synthetic organic chemistry .
Comparative Analysis of Biological Activity
Properties
IUPAC Name |
(4-hydroxycyclopent-2-en-1-yl) acetate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O3/c1-5(8)10-7-3-2-6(9)4-7/h2-3,6-7,9H,4H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJDYOKVVRXZCFD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CC(C=C1)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60410-18-6 | |
Record name | rac-(1R,4S)-4-hydroxycyclopent-2-en-1-yl acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.